Asparagine methyl ester
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Overview
Description
Asparagine methyl ester is an ester derivative of the amino acid asparagine. It is a compound of interest in various fields of chemistry and biochemistry due to its unique properties and potential applications. Asparagine itself is a key compound in nitrogen metabolism and is involved in the biosynthesis of proteins. The esterification of asparagine to form this compound modifies its chemical properties, making it useful for different synthetic and analytical purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Asparagine methyl ester can be synthesized through the esterification of asparagine. One common method involves the self-condensation of L-asparagine methyl ester at room temperature . This method is efficient and yields optically pure cyclo-(L-asparagyl-L-asparagyl) derivatives. Another method involves the use of acyl chlorides or acid anhydrides in the presence of alcohols to form the ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use catalysts to increase the reaction rate and yield. The use of enzymatic methods, such as employing asparagine synthetase, can also be explored for more environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
Asparagine methyl ester undergoes various chemical reactions, including:
Hydrolysis: Acidic or basic hydrolysis of this compound yields asparagine and methanol.
Aminolysis: Reaction with ammonia or amines to form amides.
Oxidation and Reduction: These reactions can modify the functional groups present in the ester, although specific conditions and reagents vary.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Aminolysis: Uses ammonia or primary/secondary amines under mild heating.
Major Products
Hydrolysis: Produces asparagine and methanol.
Aminolysis: Produces corresponding amides and methanol.
Scientific Research Applications
Asparagine methyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of asparagine methyl ester involves its hydrolysis to asparagine, which then participates in various metabolic pathways. Asparagine is crucial for the synthesis of proteins and other biomolecules. It acts as a nitrogen donor in the biosynthesis of other amino acids and nucleotides . The ester form allows for easier transport and controlled release of asparagine in biological systems.
Comparison with Similar Compounds
Similar Compounds
Asparagine: The parent amino acid, involved in protein synthesis and nitrogen metabolism.
Aspartic Acid: Another amino acid with similar metabolic roles but different chemical properties.
Glutamine: An amino acid with a similar structure and function in nitrogen metabolism.
Uniqueness
Asparagine methyl ester is unique due to its ester functional group, which imparts different solubility and reactivity compared to its parent amino acid. This makes it useful in specific synthetic applications where the free amino acid might not be suitable .
Biological Activity
Asparagine methyl ester, a derivative of the amino acid asparagine, has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in pharmaceutical development, and relevant case studies.
This compound is an ester formed from asparagine and methanol. Its chemical formula is C5H10N2O3, and it exists in both L- and D- forms, with L-asparagine methyl ester being more commonly studied for its biological activities.
This compound exhibits several biological activities that can be attributed to its structural properties:
- Protein Synthesis : It acts as a building block for peptide synthesis, facilitating studies on protein structure and function .
- Neurotransmitter Modulation : The compound plays a role in neurotransmitter synthesis, particularly in enhancing the bioavailability of active ingredients in drugs targeting neurological disorders .
- Transport Mechanisms : this compound interacts with sodium-coupled neutral amino acid transporters, influencing amino acid transport across cell membranes .
1. Antimicrobial Activity
Research has indicated that amino acid methyl esters, including this compound, possess mild antimicrobial properties. A study evaluated the antimicrobial effects of various amino acid methyl esters against Gram-positive and Gram-negative bacteria. Although the activity was low, it suggested that modifications to the structure could enhance efficacy against resistant strains .
Amino Acid Methyl Ester | Antimicrobial Activity |
---|---|
L-Methionine Methyl Ester | Mild against E. coli and S. aureus |
L-Phenylalanine Methyl Ester | Low activity observed |
L-Asparagine Methyl Ester | Not extensively tested |
2. Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits low cytotoxicity on various cell lines, including liver cancer cells. The compound reduced cell viability but did not show significant selective toxicity towards cancerous versus healthy cells . This biocompatibility makes it a candidate for further drug development.
3. Cell Culture Applications
This compound is utilized in cell culture media to support the growth of various cell lines. It aids in cancer biology research, where understanding cellular responses to different compounds is crucial .
Case Study 1: Pharmaceutical Development
A notable application of this compound is in drug formulation aimed at treating neurological disorders. Its ability to enhance the bioavailability of active ingredients has led to its inclusion in several formulations designed to improve cognitive function and reduce symptoms associated with neurodegenerative diseases .
Case Study 2: Biochemical Studies
In biochemical research, this compound serves as a key component for synthesizing peptides that mimic natural proteins. This application has been pivotal in studying protein folding and interactions, providing insights into diseases caused by protein misfolding .
Properties
IUPAC Name |
methyl (2S)-2,4-diamino-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H2,7,8)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUDPXCXXQEOU-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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